cis-3-Hexenal
Overview
Description
cis-3-Hexenal: It is classified as an unsaturated aldehyde and is a colorless liquid with an intense odor reminiscent of freshly cut grass and leaves . This compound is one of the major volatile compounds found in ripe tomatoes and is produced in small amounts by most plants . It acts as an attractant to many predatory insects and serves as a pheromone in various insect species .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Oxidation of cis-3-Hexenol: One common method for synthesizing cis-3-hexenal involves the oxidation of cis-3-hexenol. This reaction can be carried out using dimethyl sulfoxide (DMSO) as a solvent and o-iodoxybenzoic acid (IBX) as a catalyst . The reaction conditions are mild, and the process is suitable for large-scale production due to the low cost and availability of the raw materials .
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Microbial Synthesis: Another method involves the use of microbial hosts capable of synthesizing this compound from hexanoic acid. This method utilizes enzymes and cells to produce the compound through a series of biochemical reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes, including the expression of specific enzymes in microbial hosts. These processes are optimized to enhance the yield and stability of the product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form cis-3-hexenol, an alcohol with similar but weaker odor properties.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone (O₃) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids, organic peroxides.
Reduction: cis-3-Hexenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-3-Hexenal has a wide range of applications in scientific research:
Chemistry: It is used as a standard to identify and quantify volatile organic compounds emitted by plants.
Industry: this compound is used in the food and perfume industries due to its intense aroma.
Mechanism of Action
The mechanism of action of cis-3-hexenal involves its role in the plant lipoxygenase pathway. The compound is generated from linolenic acid through the action of lipoxygenase, which converts linolenic acid to a hydroperoxide. This hydroperoxide is then cleaved by hydroperoxide lyase to form this compound . The compound acts as a signaling molecule, inducing defense responses in plants and attracting predatory insects .
Comparison with Similar Compounds
cis-3-Hexen-1-ol: This compound has a similar but weaker odor and is used in flavors and perfumes.
trans-2-Hexenal: An isomer of cis-3-hexenal, it has a different odor profile and is also used in the food and fragrance industries.
1-Hexanol: Another volatile organic compound responsible for the freshly mowed grass odor.
Uniqueness of this compound: this compound is unique due to its intense odor and its role as a signaling molecule in plant defense mechanisms. Its ability to attract predatory insects and act as a pheromone in various insect species sets it apart from its similar compounds .
Properties
IUPAC Name |
(Z)-hex-3-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANMBISFKBPEX-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884335 | |
Record name | 3-Hexenal, (3Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a powerful grassy, apple-like odor; [Bedoukian Research MSDS], colourless liquid | |
Record name | cis-3-Hexenal | |
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Record name | cis-3-Hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/62/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
20.00 °C. @ 0.20 mm Hg | |
Record name | (Z)-3-Hexenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031498 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
Record name | (Z)-3-Hexenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031498 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
0.967-0.973 | |
Record name | cis-3-Hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/62/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6789-80-6, 4440-65-7 | |
Record name | (Z)-3-Hexenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6789-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Hexenal, (3Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexenal, (3Z)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Hexenal, (3Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-3-enal | |
Source | European Chemicals Agency (ECHA) | |
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Record name | (Z)-hex-3-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HEXENAL, (3Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V54TKA96C | |
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Record name | (Z)-3-Hexenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031498 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is cis-3-hexenal synthesized in plants?
A: this compound is generated through the lipoxygenase (LOX) pathway. This pathway involves the sequential action of LOX and hydroperoxide lyase (HPL) enzymes on linolenic acid, a fatty acid commonly found in plant cell membranes. []
Q2: Which plant species are known to produce significant amounts of this compound?
A: this compound is widely distributed in the plant kingdom. Studies have reported its presence in various species, including tomatoes [, , , , , , ], strawberries [, ], alfalfa [], cucumbers [, ], tea leaves [, ], soybean [, ], olives [], and various grass crops like cocksfoot grass [] and rice. []
Q3: What triggers the production of this compound in plants?
A: The production of this compound is often triggered by mechanical damage or wounding to plant tissues, as well as by pathogen attack. [, , , , , , , ] This suggests its role in plant defense mechanisms.
Q4: How does this compound contribute to plant defense?
A: this compound exhibits antifungal and antibacterial properties, inhibiting the growth of various plant pathogens. [, , ] It acts as a volatile signal, alerting neighboring plants to potential threats. []
Q5: Does this compound directly interact with plant proteins?
A: While research primarily focuses on its antifungal activity, studies on Botrytis cinerea suggest that this compound interacts with fungal proteins, potentially affecting growth and development. [] Further research is needed to determine if similar interactions occur in plants.
Q6: How does this compound affect insects?
A: this compound can act as both an attractant and a repellent for different insect species. For instance, it attracts male fall webworm moths (Hyphantria cunea) to damaged mulberry leaves (Morus alba) but repels other insects. [] This suggests its complex role in plant-insect interactions.
Q7: What happens to this compound after its production in plant tissues?
A: this compound can undergo further enzymatic conversions within the plant. For example, in ripe olive fruit tissues, it can be converted to trans-2-hexenal and subsequently to their corresponding alcohols and acetate esters. []
Q8: How does this compound influence the flavor profile of food products?
A: this compound contributes to the characteristic "green" or "grassy" notes in various fruits and vegetables. [, , ] It plays a significant role in the flavor of fresh tomatoes, and its levels can be affected by factors like ripening stage and processing methods. [, , , , , ]
Q9: Does internal bruising in fruits affect this compound production?
A: Yes, internal bruising in tomatoes has been shown to significantly alter the volatile profile, including this compound levels, in different fruit tissues. [] This highlights the importance of careful handling and storage to maintain optimal flavor quality.
Q10: Can this compound be used as a flavoring agent in food products?
A: While this compound contributes to the desirable "green" notes in fresh produce, its use as a direct flavoring agent is limited due to its volatility and potential for degradation. [] Research is ongoing to develop methods for stabilizing and delivering this compound in food systems.
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